2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
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Overview
Description
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring fused with a thienyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole typically involves the following steps:
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Formation of the Thienyl Intermediate: : The synthesis begins with the preparation of the thienyl intermediate. This can be achieved by reacting 4-ethyl-5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
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Cyclization to Form Oxadiazole Ring: : The hydrazide is then treated with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to induce cyclization and form the 1,3,4-oxadiazole ring.
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Coupling with Dimethylphenyl Group: : The final step involves coupling the oxadiazole intermediate with 2,4-dimethylphenyl isocyanate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-5-13-12(4)21-9-15(13)17-19-18-16(20-17)14-7-6-10(2)8-11(14)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBXXPGUORSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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